molecular formula C8H9F2NO B3034751 2-Amino-2-(3,4-difluorophenyl)ethanol CAS No. 218449-32-2

2-Amino-2-(3,4-difluorophenyl)ethanol

Cat. No.: B3034751
CAS No.: 218449-32-2
M. Wt: 173.16 g/mol
InChI Key: ONJNHFPGJRBNQM-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-difluorophenyl)ethanol is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon, to facilitate the reduction of the corresponding ketone precursor. The reaction is conducted under high pressure and temperature to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(3,4-difluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This interaction can lead to changes in enzyme kinetics and protein conformation, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3,4-difluorophenyl)ethanol is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interaction with biological targets. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and development .

Properties

IUPAC Name

2-amino-2-(3,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJNHFPGJRBNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296246
Record name β-Amino-3,4-difluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218449-32-2
Record name β-Amino-3,4-difluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218449-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-3,4-difluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (+)-4-(3,4-difluorophenyl)-oxazolidin-2-one (1.39 mmol, 0.27 g) in 5.0 mL ethanol was added 5.0 mL of water and pellets of potassium hydroxide (5.0 mmol, 0.28 g). The resulting solution was then heated to reflux overnight. The solvent was removed in vacuo and the resulting residue was extracted with EtOAc (2×50 mL). The organic extracts were washed with brine and the organic layer was dried over Na2SO4. It was filtered and the solvent was removed in vacuo to obtain (+)-2-amino-2-(3,4-difluorophenyl)-ethanol as a white solid (0.21 g, 87% yield).
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a well stirred suspension of LiAlH4 (4.7 g, 0.125 mol) in THF (120 mL) in a 3-necked round bottom flask fitted with a condenser and a dropping funnel, was added a solution of amino-(3,4-difluorophenyl)-acetic acid methyl ester (10.0 g, 0.05 mol) in THF (100 mL) dropwise at 0° C. The resulting greenish brown suspension was then heated to reflux for 2 h. The reaction mixture was cooled to 0° C. and then carefully quenched sequentially with 5 mL of water, 5 mL of 3N NaOH followed by 15 mL of water. The resulting suspension was filtered through a fritted glass funnel. To the residue was added 100 mL Et2O and the suspension was heated to reflux for 20 min. The suspension was filtered and was combined with the previous filtrate, dried over MgSO4, filtered and the solvent was removed in vacuo. 2-amino-2-(3,4-difluorophenyl)-ethanol was obtained as a yellow glassy syrup (8.6 g, 99%) which was used in the next step without further purification.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Synthesis routes and methods III

Procedure details

Into a well-stirred suspension of LiAlH4 (4.7 g, 0.125 mol) in THF (120 mL) in a 3-necked round bottom flask fitted with a condenser and a dropping funnel, was added a solution of amino-(3,4-difluorophenyl)-acetic acid methyl ester (10.0 g, 0.05 mol) in THF (100 mL) dropwise at 0° C. The resulting greenish brown suspension was heated at reflux temperature for 2 h. The reaction mixture was cooled to 0° C. and then carefully quenched sequentially with 5 mL of water, 5 mL of 3N NaOH followed by 15 mL of water. The resulting suspension was filtered through a fritted glass funnel. To the filter cake was added 100 mL Et2O and the suspension was heated at reflux temperature for 20 min. The suspension was filtered and the combined filtrates were dried over MgSO4, filtered and the solvent was removed in vacuo. 2-Amino-2-(3,4-difluorophenyl)-ethanol was obtained as a yellow glassy syrup which was used in the next step without further purification.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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